Flurocitabine

Description

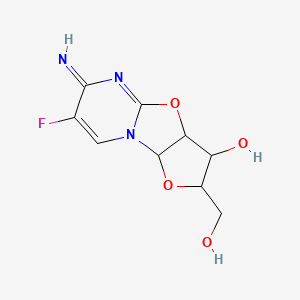

Flurocitabine (chemical name: (2R,3R,6Z,9aR)-7-fluoro-2-(hydroxymethyl)-6-imino-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-3-ol) is a fluorinated analog of cytarabine, designed to enhance metabolic stability and antitumor efficacy. It acts as a prodrug, partially hydrolyzing in vivo into two active metabolites: arabinosyl-fluorocytosine (ara-FC) and arabinosyl-fluorouracil (ara-FU) . In Phase I clinical trials, this compound demonstrated activity against acute leukemia and solid tumors, with dose-dependent pharmacokinetics and manageable toxicity profiles .

Properties

Molecular Formula |

C9H10FN3O4 |

|---|---|

Molecular Weight |

243.19 g/mol |

IUPAC Name |

11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol |

InChI |

InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2 |

InChI Key |

PAYBYKKERMGTSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F |

Synonyms |

5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurocitabine involves several steps, starting with the modification of cytarabineThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective modification of the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Flurocitabine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: The fluorine atom at the 5-position can be substituted with other functional groups to create new analogs with varying properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .

Major Products

Scientific Research Applications

Flurocitabine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.

Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as the effects of nucleoside analogs on cellular processes.

Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to other chemotherapeutic agents.

Mechanism of Action

Flurocitabine exerts its effects by interfering with DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the death of rapidly dividing cancer cells. The compound targets DNA polymerase, an enzyme critical for DNA replication, and disrupts the normal function of the enzyme, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural Features

Flurocitabine belongs to the fluorinated nucleoside analog class, sharing structural similarities with cytarabine (ara-C) and gemcitabine. Key structural modifications include:

- Fluorine substitution at the 5-position of the pyrimidine ring, enhancing DNA/RNA incorporation and resistance to enzymatic degradation.

- Arabinose sugar moiety, which distinguishes it from deoxycytidine analogs like gemcitabine .

Table 1: Structural Comparison of this compound and Related Compounds

| Compound | Core Structure | Key Modifications | Metabolites |

|---|---|---|---|

| This compound | Fluorocytarabine analog | 5-fluorine, arabinose sugar | ara-FC, ara-FU |

| Cytarabine (ara-C) | Deoxycytidine analog | Arabinose sugar | Ara-CTP (active form) |

| Gemcitabine | Difluorodeoxycytidine | 2',2'-difluoro modifications | dFdCTP |

| Capecitabine | Fluoropyrimidine carbamate | 5-fluoro-2'-deoxyuridine prodrug | 5-FU (via enzymatic conversion) |

Mechanism of Action

- This compound : Incorporates into DNA/RNA as ara-FC/ara-FU, inhibiting thymidylate synthase (TS) and DNA polymerase, leading to chain termination .

- Gemcitabine : Triphosphate metabolite (dFdCTP) competes with dCTP, causing masked chain termination and TS inhibition .

- Capecitabine/Fluorouracil : Converted to 5-FU, which inhibits TS and misincorporates into RNA/DNA .

Pharmacological and Clinical Comparison

Efficacy in Preclinical and Clinical Studies

Table 2: Antitumor Activity and Clinical Data

| Compound | Target Indications | Phase I Findings | Key Trials/Outcomes |

|---|---|---|---|

| This compound | Acute leukemia, solid tumors | Dose-dependent activity; MTD not established | Limited Phase I data (no Phase III yet) |

| Cytarabine | AML, ALL | CR rates: 30-40% in AML | Standard induction therapy for AML |

| Gemcitabine | Pancreatic, NSCLC | ORR: 12-23% in pancreatic cancer | FDA-approved for pancreatic NSCLC |

| Capecitabine | Colorectal, breast cancer | ORR: 25-30% in metastatic CRC | Superior to 5-FU in oral bioavailability |

Toxicity Profiles

- This compound : Myelosuppression (neutropenia, thrombocytopenia) and gastrointestinal toxicity were dose-limiting in Phase I .

- Cytarabine : Severe myelosuppression, cerebellar toxicity at high doses .

- Capecitabine : Hand-foot syndrome, diarrhea, and cardiotoxicity (rare) .

- Fluorouracil : Mucositis, myelosuppression, and neurotoxicity .

Advantages and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.